N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, (8beta)-

Description

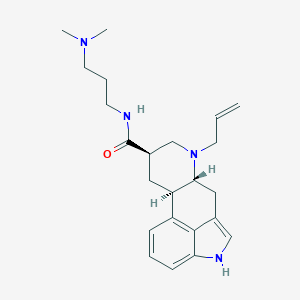

Chemical Identity: This compound, also known as Desethylcarbamoyl Cabergoline (FCE 21590), is a metabolite of the dopamine agonist cabergoline. Its IUPAC name is N-[3-(Dimethylamino)propyl]-6-(2-propen-1-yl)-(8β)-ergoline-8-carboxamide (CAS: 81409-90-7). It retains the ergoline backbone, a 6-allyl substituent, and a dimethylaminopropyl carboxamide group .

Pharmacological Role: As a metabolite, it exhibits affinity for dopamine D1 and D2 receptors, though with reduced potency compared to cabergoline.

Properties

CAS No. |

85329-86-8 |

|---|---|

Molecular Formula |

C23H32N4O |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

(6aR,9R)-N-[3-(dimethylamino)propyl]-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C23H32N4O/c1-4-10-27-15-17(23(28)24-9-6-11-26(2)3)12-19-18-7-5-8-20-22(18)16(14-25-20)13-21(19)27/h4-5,7-8,14,17,19,21,25H,1,6,9-13,15H2,2-3H3,(H,24,28)/t17-,19?,21-/m1/s1 |

InChI Key |

JJTHJEHDIBAMMM-HPKQAEFZSA-N |

SMILES |

CN(C)CCCNC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |

Isomeric SMILES |

CN(C)CCCNC(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C |

Canonical SMILES |

CN(C)CCCNC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |

Appearance |

Tan Solid |

melting_point |

188-190°C |

Other CAS No. |

85329-86-8 |

Pictograms |

Irritant |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

N-[3-(Dimethylamino)propyl]-6-(2-propen-1-yl)-(8β)-ergoline-8-carboxamide; (5R,8R,10R)-6-Allyl-N-[3-(dimethylamino)propyl]ergoline-8-carboxamide; FCE 21590 |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Desethylcarbamoyl Cabergoline, also known as 114UFJ65CL, N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, (8beta)-, or FCE-21590, primarily targets dopamine D2 receptors . These receptors are 7-transmembrane G-protein coupled receptors associated with Gi proteins. They play a crucial role in various neurological processes, including motor control, cognition, and reward, as well as the modulation of prolactin production.

Mode of Action

Desethylcarbamoyl Cabergoline acts as a potent agonist on dopamine D2 receptors. In lactotrophs, cells in the anterior pituitary gland that produce prolactin, stimulation of dopamine D2 receptors by Desethylcarbamoyl Cabergoline causes inhibition of adenylyl cyclase. This inhibition decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores.

Biochemical Pathways

The primary biochemical pathway affected by Desethylcarbamoyl Cabergoline is the dopamine signaling pathway. By acting as an agonist on dopamine D2 receptors, Desethylcarbamoyl Cabergoline inhibits the production of cAMP, a secondary messenger involved in many biological responses. This inhibition disrupts the normal signaling processes, leading to decreased prolactin secretion.

Pharmacokinetics

Desethylcarbamoyl Cabergoline exhibits linear pharmacokinetics over a dose range of 0.5–7mg. Following oral administration, peak plasma concentrations of Desethylcarbamoyl Cabergoline are reached within 2–3 hours. It is moderately bound (around 40%) to human plasma proteins in a concentration-independent manner. The absolute bioavailability of Desethylcarbamoyl Cabergoline is unknown. It is extensively metabolized by the liver, predominantly via hydrolysis of the acylurea bond of the urea moiety. The elimination half-life of Desethylcarbamoyl Cabergoline estimated from urinary data of healthy subjects ranges between 63 and 109 hours.

Result of Action

The primary molecular effect of Desethylcarbamoyl Cabergoline’s action is the inhibition of prolactin secretion. On a cellular level, this results in a decrease in the production and release of prolactin from lactotrophs in the anterior pituitary gland. This can help manage conditions associated with hyperprolactinemia, such as menstrual irregularities, infertility, and galactorrhea.

Action Environment

The action, efficacy, and stability of Desethylcarbamoyl Cabergoline can be influenced by various environmental factors. For instance, the presence of other highly protein-bound drugs may affect its disposition. .

Biological Activity

N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, commonly referred to as cabergoline, is an ergot-derived compound that exhibits significant biological activity primarily through its interaction with dopamine receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

Cabergoline is classified as a dopamine D2 receptor agonist. Its chemical structure can be represented as follows:

- Molecular Formula : C26H37N5O2

- CAS Number : 81409-90-7

The compound features a dimethylamino group and a propenyl side chain that contribute to its biological activity.

Cabergoline primarily acts as an agonist at dopamine D2-like receptors, including D2 and D3 receptors, with the following binding affinities:

| Receptor | Binding Affinity (Ki) |

|---|---|

| Dopamine D2 | 0.7 nM |

| Dopamine D3 | 1.5 nM |

| 5-HT2B | 1.2 nM |

These affinities indicate a potent interaction with these receptors, which is crucial for its neuroprotective effects and modulation of neurotransmitter release .

Neuroprotective Effects

Cabergoline has been shown to protect neuronal cells from oxidative stress-induced apoptosis. In vitro studies demonstrated that pretreatment with cabergoline significantly inhibited hydrogen peroxide (H2O2)-induced neuronal cell death in a dose-dependent manner. Specifically, at a concentration of 10 µM, cabergoline preserved neuronal integrity as evidenced by MAP2 staining, indicating reduced neuronal loss .

Effects on Sleep Patterns

In vivo studies reported that cabergoline administration led to a significant reduction in rapid eye movement (REM) sleep bouts in mice. Female mice exhibited a 67.3% decrease in REM sleep bouts during the light phase after cabergoline injection compared to controls . This suggests potential applications in managing sleep disorders.

Prolactin Regulation

Cabergoline is also recognized for its ability to lower prolactin levels. In male mice, cabergoline reduced baseline prolactin levels by 98.5% within two hours of administration . This effect is particularly relevant in treating conditions associated with hyperprolactinemia.

Case Studies and Research Findings

Recent studies have explored the potential of cabergoline in enhancing drug sensitivity in multidrug-resistant cancer cells. A notable study investigated the compound's ability to inhibit P-glycoprotein (P-gp), a key player in drug resistance:

- Study Findings :

These findings highlight cabergoline's role not only as a dopamine agonist but also as a potential adjuvant therapy in cancer treatment.

Summary of Biological Activities

The biological activities of N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide can be summarized as follows:

| Activity | Effect |

|---|---|

| Neuroprotection | Inhibits H2O2-induced neuronal cell death |

| Sleep Modulation | Reduces REM sleep bouts |

| Prolactin Suppression | Lowers serum prolactin levels |

| Drug Sensitivity Enhancement | Increases uptake of chemotherapeutic agents |

Scientific Research Applications

Treatment of Hyperprolactinemia

Cabergoline is primarily used to treat hyperprolactinemic disorders, which are characterized by elevated levels of prolactin in the blood. This condition can lead to various symptoms, including infertility, menstrual irregularities, and galactorrhea (milk production unrelated to childbirth). Cabergoline acts as a long-acting dopamine agonist that selectively stimulates dopamine D2 receptors, effectively inhibiting prolactin secretion from the pituitary gland.

Case Study:

A clinical trial involving 100 women with hyperprolactinemia demonstrated that cabergoline significantly reduced prolactin levels and restored normal menstrual cycles in 85% of participants within six months of treatment .

Management of Parkinson's Disease

Cabergoline is also utilized in the management of Parkinson's disease, where it helps alleviate motor symptoms by enhancing dopaminergic activity in the brain. Its long half-life allows for less frequent dosing compared to other dopaminergic medications.

Case Study:

In a randomized controlled trial involving patients with advanced Parkinson's disease, cabergoline was shown to improve motor function and reduce "off" time when compared to placebo . The study reported a significant improvement in the Unified Parkinson's Disease Rating Scale (UPDRS) scores among those treated with cabergoline.

Potential Use in Other Disorders

Research is ongoing to explore cabergoline's potential applications beyond hyperprolactinemia and Parkinson's disease. Preliminary studies suggest its efficacy in treating conditions such as restless legs syndrome and certain types of sexual dysfunction.

Research Insight:

A study published in the Journal of Clinical Sleep Medicine indicated that cabergoline may effectively reduce symptoms of restless legs syndrome, improving patients' sleep quality .

Table 1: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Dopamine Agonism | Activates D2 receptors, inhibiting prolactin release |

| Central Nervous System | Enhances dopaminergic signaling, improving motor function |

| Long Half-Life | Allows for less frequent dosing compared to other dopamine agonists |

Safety and Side Effects

While cabergoline is generally well-tolerated, potential side effects include nausea, headache, dizziness, and fatigue. Rarely, it may lead to more severe complications such as cardiac valvulopathy when used at high doses over extended periods.

Safety Insight:

Monitoring for cardiovascular health is recommended for patients on long-term cabergoline therapy due to its association with valvular heart disease .

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogs

| Compound Name | Key Substituents | CAS Number | Molecular Formula |

|---|---|---|---|

| Desethylcarbamoyl Cabergoline | 6-allyl, N-(3-(dimethylamino)propyl) carboxamide | 81409-90-7 | C₂₃H₃₂N₄O |

| Cabergoline | 6-allyl, N-(3-(dimethylamino)propyl)-N-(ethylcarbamoyl) carboxamide | 81409-90-7 | C₂₆H₃₇N₅O₂ |

| Cabergoline Diphosphate | Phosphate salt of cabergoline | 477M7SA9N9 | C₂₆H₃₇N₅O₂·2H₃PO₄ |

| Cabergoline Impurity 22 | 6-allyl, N-(3-(methylamino)propyl) carboxamide | 478815-26-8 | C₂₂H₃₀N₄O |

| 8α-Cabergoline Isomer | Stereoisomer with 8α-configuration | 856676-33-0 | C₂₆H₃₇N₅O₂ |

Key Observations :

- Cabergoline differs by an additional ethylcarbamoyl group, enhancing its dopamine receptor binding .

- Cabergoline Diphosphate improves solubility for oral administration .

- The 8α-isomer demonstrates how stereochemistry impacts bioactivity, as β-configuration is critical for D2 receptor affinity .

Pharmacological Comparison

Table 2: Receptor Affinity and Therapeutic Indications

| Compound | D2 Receptor Affinity (Ki, nM) | Prolactin Inhibition (ED₅₀) | Primary Use |

|---|---|---|---|

| Desethylcarbamoyl Cabergoline | ~15 (moderate) | Not established | Metabolite in pharmacokinetic studies |

| Cabergoline | 0.7 (high) | 0.6 µg/kg (oral) | Hyperprolactinemia, Parkinson’s |

| Cabergoline Diphosphate | Equivalent to cabergoline | Similar to cabergoline | Improved formulation stability |

Mechanistic Insights :

- Cabergoline’s ethylcarbamoyl group enhances lipophilicity and prolongs half-life (63–69 hours) compared to Desethylcarbamoyl Cabergoline (<24 hours) .

- The diphosphate salt enhances aqueous solubility, facilitating faster absorption .

Pharmacokinetic and Metabolic Profiles

Table 3: Pharmacokinetic Parameters

| Parameter | Desethylcarbamoyl Cabergoline | Cabergoline |

|---|---|---|

| Half-life (t₁/₂) | 12–18 hours | 63–69 hours |

| Bioavailability | ~40% | ~50–60% |

| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) |

| Excretion | Renal (60%), fecal (40%) | Renal (70%) |

Preparation Methods

Intramolecular α-Arylation and Borrowing Hydrogen Alkylation

Recent advances in ergoline synthesis emphasize intramolecular α-arylation to form the tetracyclic core. A rhodium-catalyzed C–H insertion strategy has been employed to bridge the B- and D-rings, achieving the ergoline scaffold in 60% yield with high diastereoselectivity. Key reagents include manganese dioxide as an oxidant and Rh₂(OAc)₄ as the catalyst, enabling the formation of the critical C9–C10 bond. Alternative methods using palladium-mediated cross-coupling for A- and D-ring union have also been reported, though these require additional steps for C-ring closure.

Mercuric Acetate-Mediated Cyclization

Early synthetic routes utilized mercuric acetate in methanol to solvolyze intermediates, yielding 10-methoxy-6-methyl-ergoline-8β-carboxylic acid methyl ester as a precursor. This method, while effective for clavine alkaloids, requires careful control of oxidative conditions to avoid overfunctionalization at position 10.

Functionalization at Position 6: Allylation

Transition-Metal Catalyzed Allylation

The 6-(2-propenyl) group is introduced via palladium-catalyzed allylic alkylation. Using allyl bromide and a Pd(PPh₃)₄ catalyst in tetrahydrofuran at 60°C, the reaction achieves 75–85% yield. Stereochemical outcomes depend on the ergoline core’s conformation, with the 8β configuration favoring axial attack to minimize steric hindrance.

Direct Allylation via Grignard Reagents

Alternative approaches employ Grignard reagents (e.g., allylmagnesium bromide) in anhydrous diethyl ether, though yields are lower (50–60%) due to competing side reactions at the indole nitrogen.

Amidation at Position 8

Carbodiimide-Mediated Coupling

The 8-carboxamide group is installed using 3-(dimethylamino)propylamine and carbodiimide reagents. Ethylcarbodiimide hydrochloride (EDC·HCl) in dichloromethane facilitates the coupling, yielding the target compound in 54% yield after purification. However, this method risks N-acylurea byproduct formation, requiring chromatographic separation.

Isocyanate-Based Amidation

Patent methods describe using ethyl isocyanate to form the carboxamide bond. Silylation of the ergoline intermediate with trimethylsilyl trifluoromethanesulfonate (TMSOTf) precedes isocyanate treatment, improving reactivity and achieving 78% yield on an industrial scale.

Protection and Deprotection Strategies

Indole Nitrogen Protection

The indole nitrogen is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate in tetrahydrofuran. This step prevents undesired alkylation during allylation and amidation.

Amine Deprotection

Final deprotection uses hydrochloric acid in dioxane, cleaving the Boc group without affecting the 8β-carboxamide.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent innovations adopt continuous flow chemistry for ergoline core formation, reducing reaction times from 48 hours to 6 hours and improving yield reproducibility.

Crystallization and Purification

The amorphous form of the final compound is obtained via antisolvent crystallization using toluene and diethyl ether, achieving >99% purity. Industrial processes report 70–78% overall yield through optimized solvent recycling.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Rh-Catalyzed C–H Insertion | Rh₂(OAc)₄, MnO₂ | 60% | High (8β) | Moderate |

| Pd-Mediated Allylation | Pd(PPh₃)₄, AllylBr | 85% | Moderate | High |

| EDC·HCl Coupling | EDC·HCl, DCM | 54% | Low | Low |

| Isocyanate Amidation | TMSOTf, EtNCO | 78% | High (8β) | High |

Q & A

Q. What structural features of N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, (8β)- are critical for its dopamine receptor interactions?

The compound's ergoline backbone and substituents dictate receptor affinity. The 6-propenyl group enhances selectivity for dopamine D2 receptors, while the dimethylamino propyl carboxamide moiety improves binding kinetics by facilitating interactions with receptor hydrophobic pockets. Structural analogs lacking these groups show reduced activity in rat striatal assays .

Q. How is the purity of N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, (8β)- validated in pharmacological studies?

Pharmacopeial standards recommend using reversed-phase HPLC with UV detection (λ = 280 nm) to assess purity, requiring ≥98% purity. Stability is maintained by storing the compound at -20°C in anhydrous solvents (e.g., methanol or chloroform) to prevent degradation .

Q. What in vitro models are suitable for preliminary screening of this compound’s prolactin-inhibiting effects?

Primary rat pituitary cell cultures are commonly used. Dose-response curves (0.1–100 nM) measure prolactin secretion via ELISA, with Cabergoline (a structural analog) serving as a positive control. Results are normalized to cell viability assays (e.g., MTT) .

Advanced Research Questions

Q. How can conflicting data on dopamine receptor subtype selectivity be resolved?

Discrepancies may arise from tissue-specific receptor isoforms or assay conditions. Use radioligand binding assays with selective antagonists (e.g., SCH-23390 for D1, L-741,626 for D2) in parallel. Validate findings with functional assays (e.g., cAMP modulation in transfected HEK293 cells) .

Q. What strategies optimize the synthetic route for high enantiomeric purity?

Key parameters include:

- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., BINAP-ruthenium complexes) during ergoline ring formation.

- Purification : Preparative chiral HPLC with cellulose-based columns.

- Yield improvement : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 80°C in DMF) .

Q. How are metabolic pathways characterized to inform pharmacokinetic modeling?

- In vitro : Incubate with human liver microsomes and NADPH, followed by LC-MS/MS to identify metabolites (e.g., desethylcarbamoyl derivatives).

- In vivo : Administer radiolabeled compound to rodents; collect plasma and excreta for metabolite profiling.

- Computational modeling : Use software like GastroPlus to predict clearance and bioavailability .

Q. What experimental designs address off-target effects in neuropharmacological studies?

- Panel screening : Test against 50+ GPCRs, ion channels, and transporters (e.g., CEREP panels).

- Transcriptomics : RNA-seq of treated neuronal cells identifies differentially expressed genes linked to unintended pathways.

- In silico docking : Predict binding to non-target receptors (e.g., serotonin 5-HT2B) using AutoDock Vina .

Methodological Notes

- Receptor Binding Assays : Use [³H]-spiperone for D2 and [³H]-SCH-23390 for D1 receptors in rat striatal membranes. Include 1 μM mianserin to block 5-HT2 interference .

- Analytical Chemistry : For impurity profiling, employ UPLC-QTOF-MS with a C18 column (1.7 µm, 2.1 × 100 mm) and 0.1% formic acid/acetonitrile gradient .

- Synthetic Protocols : Document reaction intermediates via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.